5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a chloromethyl group and a chlorine atom attached to an imidazo[4,5-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the chlorination of 3-methylpyridine. One method includes adding an organic solvent, an acid buffering agent solution, and an initiator to 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, and nitrogen is introduced while the temperature is elevated to 80-100°C. Chlorine is then introduced, and the reaction mixture is further heated. The reaction solution is desolventized through underpressure distillation to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often employs a liquid phase chlorination method. This method involves the reaction of raw materials in a liquid phase with the addition of an acid buffering agent to maintain the pH. The process is designed to minimize by-products and maximize the yield of the target compound, which can reach up to 90% .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including new neonicotinoid compounds.
Agrochemicals: The compound is a key intermediate in the production of insecticides and acaricides.
Chemical Research: It is employed in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in the context of neonicotinoid compounds, it acts on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to their paralysis and death . The compound’s structure allows it to bind effectively to these receptors, disrupting normal neural transmission.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the imidazo ring.
2-chloro-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of a chloromethyl group.
5-chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both a chloromethyl group and a chlorine atom on the imidazo[4,5-b]pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C8H7Cl2N3 |
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Molecular Weight |
216.06 g/mol |
IUPAC Name |
5-chloro-2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-7(4-9)11-5-2-3-6(10)12-8(5)13/h2-3H,4H2,1H3 |
InChI Key |
SIMNREKTPYENRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=C(C=C2)Cl)CCl |
Origin of Product |
United States |
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